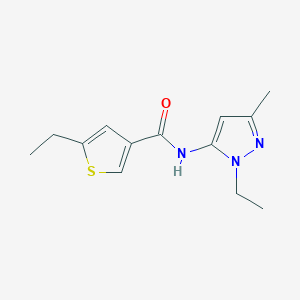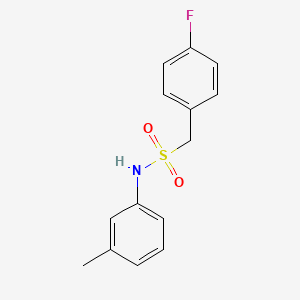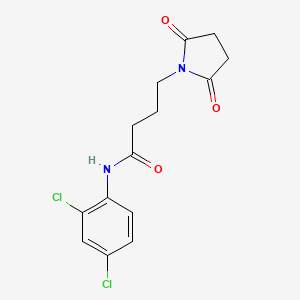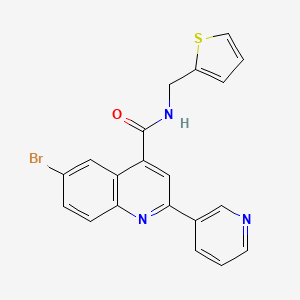![molecular formula C22H18ClF3N2O3S B4652389 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652389.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor (BCR) signaling pathway.
Mécanisme D'action
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide selectively inhibits BTK, a non-receptor tyrosine kinase that plays a crucial role in BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide binds to the active site of BTK and prevents its phosphorylation, thus inhibiting downstream signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis in B-cells, inhibit BCR signaling, and reduce the production of cytokines and chemokines. It also has an immunomodulatory effect by reducing the activation of T-cells and natural killer (NK) cells. In preclinical studies, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide has demonstrated potent antitumor activity in B-cell malignancies and has shown to be well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide has some limitations in lab experiments, such as poor solubility in water and low stability in acidic conditions.
Orientations Futures
For 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide research include exploring its potential combination with other targeted therapies, identifying biomarkers for patient selection, and investigating its mechanism of resistance.
Applications De Recherche Scientifique
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(14-15-2-8-18(23)9-3-15)20-12-4-16(5-13-20)21(29)27-19-10-6-17(7-11-19)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFIRKIWCBIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4652306.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4652316.png)


![ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4652337.png)
![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4652344.png)
![3-bromo-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4652354.png)
![2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetic acid](/img/structure/B4652362.png)
![4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4652370.png)
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4652405.png)

![N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4652429.png)
